2-{[4-(4-Methoxyphenyl)-1-piperazinyl]carbonyl}phenylamine
2-{[4-(4-Methoxyphenyl)-1-piperazinyl]carbonyl}phenylamine
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0801619
InChI:
InChI=1S/C18H21N3O2/c1-23-15-8-6-14(7-9-15)20-10-12-21(13-11-20)18(22)16-4-2-3-5-17(16)19/h2-9H,10-13,19H2,1H3
SMILES:
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CC=C3N
Molecular Formula:
C18H21N3O2
Molecular Weight:
311.4 g/mol
2-{[4-(4-Methoxyphenyl)-1-piperazinyl]carbonyl}phenylamine
CAS No.:
Cat. No.: VC0801619
Molecular Formula: C18H21N3O2
Molecular Weight: 311.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H21N3O2 |
|---|---|
| Molecular Weight | 311.4 g/mol |
| IUPAC Name | (2-aminophenyl)-[4-(4-methoxyphenyl)piperazin-1-yl]methanone |
| Standard InChI | InChI=1S/C18H21N3O2/c1-23-15-8-6-14(7-9-15)20-10-12-21(13-11-20)18(22)16-4-2-3-5-17(16)19/h2-9H,10-13,19H2,1H3 |
| Standard InChI Key | XRRJWBZNFFRWBK-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CC=C3N |
| Canonical SMILES | COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CC=C3N |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator